Ethyl-S-(+)-Clopidogrel Sulfate
Overview
Description
Ethyl-S-(+)-Clopidogrel Sulfate is a chiral compound widely recognized for its role as an antiplatelet agent. It is used to prevent blood clots in patients with cardiovascular diseases, particularly those who have experienced a recent heart attack or stroke. The compound works by inhibiting platelet aggregation, thereby reducing the risk of clot formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-S-(+)-Clopidogrel Sulfate typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the thiophene ring, introduction of the ester group, and resolution of the chiral center. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl-S-(+)-Clopidogrel Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and alcohols. These derivatives can have different pharmacological properties and applications.
Scientific Research Applications
Ethyl-S-(+)-Clopidogrel Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying chiral synthesis and resolution techniques.
Biology: The compound is studied for its effects on platelet function and blood clotting mechanisms.
Medicine: It is extensively researched for its therapeutic potential in preventing cardiovascular events.
Industry: The compound is used in the development of new antiplatelet drugs and formulations.
Mechanism of Action
Ethyl-S-(+)-Clopidogrel Sulfate exerts its effects by inhibiting the P2Y12 receptor on the surface of platelets. This inhibition prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby blocking the activation of the GPIIb/IIIa complex. As a result, platelet aggregation is reduced, and the risk of clot formation is minimized. The compound’s action involves several molecular pathways, including the inhibition of phosphoinositide 3-kinase (PI3K) and the reduction of intracellular calcium levels.
Comparison with Similar Compounds
Ethyl-S-(+)-Clopidogrel Sulfate is often compared with other antiplatelet agents, such as:
Ticlopidine: Another thienopyridine derivative with similar antiplatelet effects but a different safety profile.
Prasugrel: A newer antiplatelet agent with a faster onset of action and greater potency.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with reversible binding and a different mechanism of action.
This compound is unique due to its specific stereochemistry, which contributes to its efficacy and safety profile. Its chiral nature allows for selective inhibition of the P2Y12 receptor, making it a valuable therapeutic agent in the prevention of cardiovascular events.
Biological Activity
Ethyl-S-(+)-Clopidogrel Sulfate is a bioactive compound derived from clopidogrel, an antiplatelet medication widely used to prevent cardiovascular events. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
- Molecular Formula : C17H20ClNO6S2
- Molecular Weight : 433.93 g/mol
- CAS Number : 1357474-92-0
- Synonyms : (αS)-α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetic Acid Ethyl Ester Sulfate
This compound acts as a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite irreversibly binds to the P2Y12 ADP receptor on platelets, inhibiting platelet aggregation. This mechanism is crucial in reducing thrombotic events in patients with cardiovascular diseases.
- Activation Pathway :
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Approximately 50% of an oral dose is absorbed; however, food can significantly reduce the bioavailability of the active metabolite .
- Distribution : The volume of distribution is substantial at about 39,240 L .
- Protein Binding : Both active and inactive metabolites are highly protein-bound (98%) in plasma .
- Metabolism : The majority (85-90%) undergoes first-pass metabolism in the liver, with only a small fraction being converted to the active form .
Antiplatelet Activity
This compound demonstrates significant antiplatelet effects, which are essential in managing conditions like coronary artery disease and peripheral vascular disease. Its efficacy in preventing myocardial infarction and stroke has been well-documented.
Pleiotropic Effects
In addition to its antiplatelet properties, clopidogrel exhibits pleiotropic effects that may contribute to cardiovascular protection:
- Reduction of Atherosclerosis : Studies indicate that clopidogrel can reduce atherosclerotic plaque formation by modulating inflammatory responses and endothelial function .
- Impact on Angiogenesis : Clopidogrel has been shown to inhibit angiogenesis through the VEGF signaling pathway, which may affect tissue healing processes .
Case Studies
Several clinical studies have highlighted the importance of this compound in various therapeutic contexts:
- Combination Therapy with Anticancer Drugs :
- Diabetes and Clopidogrel Resistance :
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Molecular Weight | 433.93 g/mol |
Mechanism of Action | P2Y12 receptor antagonist |
Bioavailability | Reduced by food intake |
Volume of Distribution | 39,240 L |
Protein Binding | 98% |
Metabolism | Primarily hepatic via CYP450 enzymes |
Clinical Applications | Antiplatelet therapy; potential cancer synergy |
Properties
IUPAC Name |
ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQIIDIBKISIG-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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